molecular formula C17H20ClN3O3 B12116269 Ethyl 5-chloro-8-methoxy-4-(piperazin-1-yl)quinoline-3-carboxylate

Ethyl 5-chloro-8-methoxy-4-(piperazin-1-yl)quinoline-3-carboxylate

Cat. No.: B12116269
M. Wt: 349.8 g/mol
InChI Key: QFKWPMBSRATCIY-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-8-methoxy-4-(piperazin-1-yl)quinoline-3-carboxylate is a synthetic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-chloro-8-methoxy-4-(piperazin-1-yl)quinoline-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 5-chloro-8-methoxyquinoline-3-carboxylic acid with piperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane. The resulting intermediate is then esterified with ethanol under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-chloro-8-methoxy-4-(piperazin-1-yl)quinoline-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as malaria and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 5-chloro-8-methoxy-4-(piperazin-1-yl)quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit the synthesis of nucleic acids or proteins in microbial cells, leading to cell death. In cancer therapy, it may interfere with cell division and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-chloro-8-methoxy-4-(piperazin-1-yl)quinoline-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its piperazine moiety, in particular, enhances its solubility and bioavailability, making it a promising candidate for further research and development .

Properties

Molecular Formula

C17H20ClN3O3

Molecular Weight

349.8 g/mol

IUPAC Name

ethyl 5-chloro-8-methoxy-4-piperazin-1-ylquinoline-3-carboxylate

InChI

InChI=1S/C17H20ClN3O3/c1-3-24-17(22)11-10-20-15-13(23-2)5-4-12(18)14(15)16(11)21-8-6-19-7-9-21/h4-5,10,19H,3,6-9H2,1-2H3

InChI Key

QFKWPMBSRATCIY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=CC(=C2N=C1)OC)Cl)N3CCNCC3

Origin of Product

United States

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